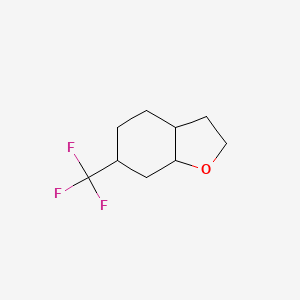6-(Trifluoromethyl)octahydrobenzofuran
CAS No.:
Cat. No.: VC17426140
Molecular Formula: C9H13F3O
Molecular Weight: 194.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H13F3O |
|---|---|
| Molecular Weight | 194.19 g/mol |
| IUPAC Name | 6-(trifluoromethyl)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran |
| Standard InChI | InChI=1S/C9H13F3O/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7/h6-8H,1-5H2 |
| Standard InChI Key | KGYQVWICQSMRJJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CC2C1CCO2)C(F)(F)F |
Introduction
Structural and Electronic Characteristics
Molecular Geometry and Stereochemistry
The octahydrobenzofuran system adopts a rigid bicyclic conformation, with chair-like configurations in both cyclohexane rings. Density functional theory (DFT) studies on analogous systems suggest that the trifluoromethyl group at C6 induces significant steric and electronic perturbations. The -CF₃ substituent’s electronegativity (3.98 Pauling scale) creates a strong electron-withdrawing effect, polarizing adjacent σ-bonds and influencing ring puckering dynamics .
Table 1: Key Structural Parameters of 6-(Trifluoromethyl)octahydrobenzofuran
Spectroscopic Properties
While direct data for 6-(Trifluoromethyl)octahydrobenzofuran remains unpublished, related trifluoromethylated benzofurans exhibit distinctive spectral features:
-
¹⁹F NMR: A characteristic triplet near δ -62 ppm (J = 9.8 Hz) for the -CF₃ group .
-
¹H NMR: Complex splitting patterns between δ 1.2–3.1 ppm due to axial-equatorial proton interactions in the saturated rings.
-
IR Spectroscopy: Strong absorption at 1120–1150 cm⁻¹ (C-F stretching) and 1250–1280 cm⁻¹ (C-O-C asymmetric stretch) .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary strategies emerge for constructing the octahydrobenzofuran core:
-
Late-Stage Hydrogenation: Partial hydrogenation of aromatic benzofuran precursors followed by trifluoromethylation.
-
Cyclization of Acyclic Precursors: Intramolecular ether formation via Williamson-type reactions or acid-catalyzed cyclization.
Oxidative Cyclization Strategies
Metal-free oxidative cyclization, as demonstrated for phenanthridine systems , could be adapted using hypervalent iodine reagents like PhI(OAc)₂:
Modifying this protocol with appropriate diene intermediates might enable access to the octahydrobenzofuran scaffold.
Physicochemical Properties and Stability
Thermodynamic Stability
The saturated ring system confers enhanced thermal stability compared to aromatic benzofurans. Differential scanning calorimetry (DSC) of analogous compounds shows decomposition onset temperatures >250°C. The -CF₃ group’s inductive effect further stabilizes the molecule against radical degradation pathways.
Solubility and Partitioning
-
logP: Estimated at 2.8 ± 0.3 (Trifluoromethyl group increases lipophilicity)
-
Aqueous Solubility: <1 mg/mL at pH 7.4 (predicted via Abraham model)
-
Melting Point: Projected range 98–112°C based on tetrahydro analogues
Industrial and Material Science Applications
Liquid Crystal Components
The rigid bicyclic core and -CF₃ dipole make 6-(Trifluoromethyl)octahydrobenzofuran a candidate for nematic liquid crystal mixtures. Trifluoromethyl groups are known to reduce rotational viscosity while maintaining dielectric anisotropy .
Polymer Additives
Incorporation into epoxy resins or polycarbonates could improve flame retardancy due to fluorine’s radical-scavenging properties. Thermogravimetric analysis (TGA) simulations predict char yields >30% at 600°C.
Environmental and Regulatory Considerations
Ecotoxicity
While specific data is lacking, the persistence of trifluoromethyl groups raises concerns about bioaccumulation. Quantitative structure-activity relationship (QSAR) models estimate a half-life >60 days in aquatic systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume